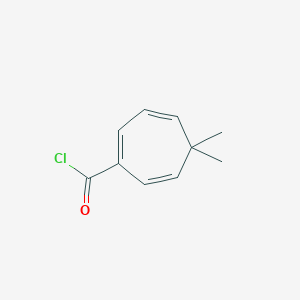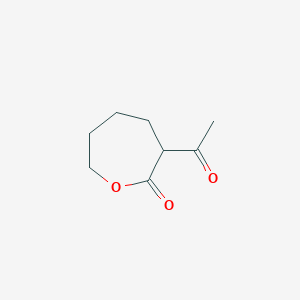
2-Oxepanone, 3-acetyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxepanone, 3-acetyl-(9CI) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its CAS number 530103-61-8 . This compound is characterized by its unique structure, which includes an oxepanone ring with an acetyl group attached at the third position . It has various applications in scientific research and industry due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 3-acetyl-(9CI) can be achieved through several methods. One common approach involves the reaction of ε-caprolactone with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 3-acetyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxepanone, 3-acetyl-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acetyl derivatives.
Applications De Recherche Scientifique
2-Oxepanone, 3-acetyl-(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxepanone, 3-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxepanone, 2-acetyl-(9CI): This compound has a similar structure but with the acetyl group attached at the second position.
2-Oxepanone: Lacks the acetyl group and has different chemical properties.
Uniqueness
2-Oxepanone, 3-acetyl-(9CI) is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials .
Propriétés
Numéro CAS |
530103-61-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-acetyloxepan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
Clé InChI |
IXTPBRWAYLOKBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)
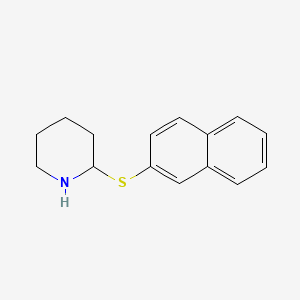
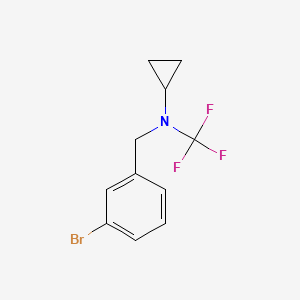

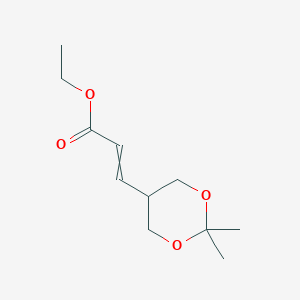

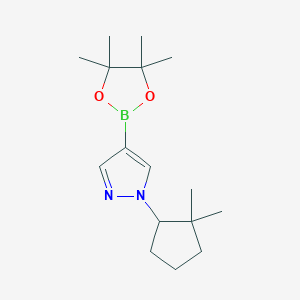
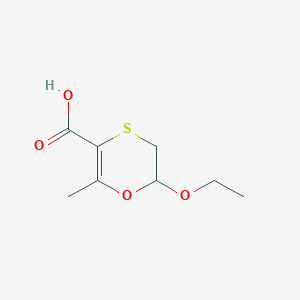
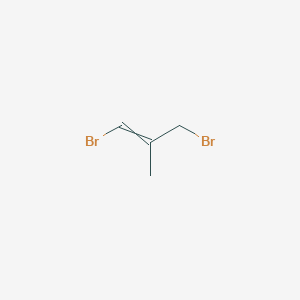

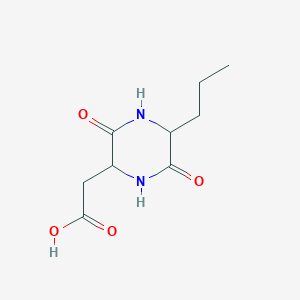
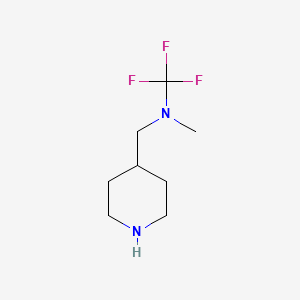
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
